molecular formula C16H16N4O3S B2722150 2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide CAS No. 921549-95-3

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide

Cat. No.: B2722150
CAS No.: 921549-95-3
M. Wt: 344.39
InChI Key: PXQJZAXCPZKNJS-UHFFFAOYSA-N
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Description

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Scientific Research Applications

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The compound “2-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetamido)benzamide” could be a subject of future research due to its complex structure and potential for various applications. Thiazole derivatives continue to be a focus in medicinal chemistry research, with potential for development in diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-14(22)11-3-1-2-4-12(11)19-13(21)7-10-8-24-16(18-10)20-15(23)9-5-6-9/h1-4,8-9H,5-7H2,(H2,17,22)(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQJZAXCPZKNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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